molecular formula C25H28N2O4S B11419961 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11419961
M. Wt: 452.6 g/mol
InChI Key: ZYAYFKPFAAZNMM-UHFFFAOYSA-N
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Description

2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a benzothiophene ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and benzothiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2-(5-methyl-1-benzofuran-3-yl)acetic acid.

    Benzothiophene Derivatives: Compounds with benzothiophene rings, such as benzothiophene-2-carboxamide.

    Oxolane Derivatives: Compounds containing oxolane rings, such as oxolane-2-carboxylic acid.

Uniqueness

2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of benzofuran, benzothiophene, and oxolane rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H28N2O4S/c1-15-8-9-20-19(11-15)16(14-31-20)12-22(28)27-25-23(18-6-2-3-7-21(18)32-25)24(29)26-13-17-5-4-10-30-17/h8-9,11,14,17H,2-7,10,12-13H2,1H3,(H,26,29)(H,27,28)

InChI Key

ZYAYFKPFAAZNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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